Isotetracycline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isotetracycline is a derivative of tetracycline, a broad-spectrum antibiotic that belongs to the class of polyketides. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections. This compound is particularly notable for its structural modifications, which enhance its stability and efficacy compared to its parent compound, tetracycline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isotetracycline can be synthesized through the mild alkali treatment of tetracycline. This process involves the transformation of tetracycline at the 11a carbon position to yield this compound . The reaction typically requires controlled conditions to ensure the selective conversion without degrading the compound.

Industrial Production Methods

On an industrial scale, this compound is produced through a combination of fermentation and chemical synthesis. The initial fermentation process involves the cultivation of Streptomyces bacteria, which produce tetracycline. This is followed by a chemical modification step where tetracycline is treated with mild alkali to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Isotetracycline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and pharmacological properties .

Applications De Recherche Scientifique

Scientific Research Applications

Isotetracycline has several applications in scientific research:

- Chemistry : Utilized as a model compound for studying the synthesis and modification of polyketides.

- Biology : Employed in investigations of bacterial resistance mechanisms and protein synthesis inhibition.

- Medicine : Explored for its potential in treating bacterial infections resistant to other antibiotics .

- Industry : Used in the development of new antibiotics and as a growth promoter in animal feed.

Treatment of Infections

This compound is effective against various bacterial infections, particularly those resistant to other antibiotics. Its broad-spectrum activity makes it suitable for treating conditions such as:

- Respiratory tract infections

- Skin infections

- Urinary tract infections

Neuropsychiatric Disorders

Recent studies suggest that tetracyclines, including this compound, may have neuroprotective properties. They are being investigated for their potential roles in treating neuropsychiatric disorders such as autism spectrum disorder, major depressive disorder, and schizophrenia due to their antioxidant and anti-inflammatory effects .

Antibiotic Resistance Management

The environmental impact of this compound is significant due to concerns about antibiotic resistance. Studies indicate that the presence of tetracyclines in wastewater can lead to the development of resistant bacterial strains . Monitoring and regulating their use in agriculture and waste management are crucial for mitigating these risks.

Tetracyclines in Tissue Engineering

Research has explored the use of this compound in tissue engineering applications, particularly as a drug delivery system combined with biomaterials. The findings indicate that this compound can promote cell proliferation while exhibiting antimicrobial properties, making it an ideal candidate for regenerative medicine .

| Study | Findings | Implications |

|---|---|---|

| Tissue Engineering Study | This compound enhances cell proliferation and exhibits good biocompatibility | Potential use in regenerative medicine |

| Neuroprotective Effects | Tetracyclines show promise in treating neuropsychiatric disorders | New therapeutic avenues for mental health conditions |

| Environmental Impact Study | Presence of tetracyclines contributes to antibiotic resistance | Need for regulatory measures in agriculture |

Mécanisme D'action

Isotetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the addition of new amino acids to the growing peptide chain. The result is a bacteriostatic effect, where bacterial growth is halted .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetracycline: The parent compound, known for its broad-spectrum antibiotic activity.

Oxytetracycline: Another tetracycline derivative with similar antibacterial properties.

Doxycycline: A more potent and longer-acting tetracycline derivative.

Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.

Uniqueness of Isotetracycline

This compound is unique due to its structural modifications, which confer greater stability and efficacy compared to tetracycline. These modifications also reduce the likelihood of bacterial resistance, making this compound a valuable compound in the fight against antibiotic-resistant infections .

Activité Biologique

Isotetracycline, a member of the tetracycline antibiotic family, exhibits a broad spectrum of biological activity against various pathogens. This article provides an in-depth analysis of its mechanisms of action, therapeutic applications, and resistance issues based on diverse research findings.

This compound functions primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome's A-site, thereby halting translation and leading to bacterial cell death . The binding affinity and subsequent inhibition are crucial for its effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, mycoplasmas, rickettsiae, and protozoan parasites .

Key Mechanisms:

- Ribosomal Binding : this compound binds to the 30S ribosomal subunit.

- Inhibition of Protein Synthesis : Prevents aminoacyl-tRNA binding at the A-site.

- Resistance Mechanisms : Resistance often arises from efflux pumps or ribosomal protection proteins that reduce drug efficacy .

Biological Activity Spectrum

This compound demonstrates activity against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.21 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 4.0 |

| Chlamydia trachomatis | 0.25 |

| Mycoplasma pneumoniae | 0.1 |

Therapeutic Applications

This compound is used in treating various infections due to its broad-spectrum activity. Its applications include:

- Respiratory Infections : Effective against pneumonia caused by atypical pathogens.

- Skin Infections : Used for acne treatment due to its anti-inflammatory properties.

- Sexually Transmitted Infections : Treats chlamydia infections effectively.

- Periodontal Disease : Utilized in dental practices for its antimicrobial properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Acne Treatment Study :

- Chlamydia Infection Treatment :

- Periodontal Therapy :

Resistance Issues

Despite its effectiveness, the emergence of resistant bacterial strains poses a significant challenge to this compound's use. Resistance mechanisms include:

Propriétés

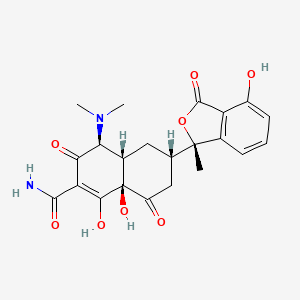

IUPAC Name |

(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMFLWQGROEOB-GTCCLLRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can isotetracycline inhibit enzymes like tetracycline antibiotics?

A: While this compound is generally considered inactive as an antibiotic, research shows it can inhibit the metalloflavoenzyme NADH-cytochrome c oxidoreductase []. This inhibition is thought to occur, at least partially, through the chelation of enzyme-bound metal, similar to the proposed mechanism for tetracycline antibiotics []. The potential chelation sites on this compound are believed to be the C-11 to C-12 chromophore or the C-1, C-2, C-3 region involving the 2-carboxamide group [].

Q2: Does the structure of this compound impact its ability to inhibit enzymes compared to tetracyclines?

A: Modifications to the this compound structure, particularly at the 2-carboxamide substituent and the 4-dimethylamino group, have been observed to diminish its inhibitory effect on NADH-cytochrome c oxidoreductase []. This observation mirrors the structure-activity relationships seen with tetracycline antibiotics, suggesting that these specific structural features are crucial for the inhibitory activity of both tetracyclines and this compound [].

Q3: What is the significance of this compound being able to bind to targets and inhibit enzymes despite being a degradation product?

A: The ability of this compound to bind to targets like TetR and inhibit enzymes like NADH-cytochrome c oxidoreductase raises important questions about its potential biological activity [, ]. Although considered inactive as an antibiotic, its interaction with these targets could have unforeseen consequences. Further research is needed to investigate these interactions thoroughly and determine if this compound possesses any significant biological activity or side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.